Einecs 276-231-8
Description
However, based on the closest relevant data, we infer that the compound may align with CAS 272-23-1 (described in ), a thiophene-derived aromatic heterocycle with the molecular formula C₇H₅NS and molecular weight 135.19 g/mol. Key properties include:
- Solubility: 0.212 mg/mL in aqueous media, classified as "soluble" .
- Synthesis: Prepared via lithiation of thieno[2,3-b]pyridine under inert conditions, followed by quenching with dimethylformamide and purification .
This compound’s structural and functional attributes position it within a class of sulfur-containing aromatic systems, often investigated for pharmaceutical and materials science applications.
Properties
CAS No. |
71965-11-2 |
|---|---|
Molecular Formula |
C11H28NO7P |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;pentyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15NO3.C5H13O4P/c8-4-1-7(2-5-9)3-6-10;1-2-3-4-5-9-10(6,7)8/h8-10H,1-6H2;2-5H2,1H3,(H2,6,7,8) |
InChI Key |
BCJJYLYOTVBUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrotreatment Processes
Hydrotreated petroleum lubricants, such as Lubricating oils (petroleum), C15-30, hydrotreated neutral oil-based (EINECS 276-737-9) , are produced via catalytic hydrogenation of vacuum gas oils. This process saturates hydrocarbons, removes sulfur/nitrogen compounds, and improves thermal stability . Key reactions include:
-
Hydrodesulfurization (HDS):
-
Hydrodenitrogenation (HDN):
These reactions are critical for reducing impurities and enhancing lubricant performance .
Reactivity with Additives
Hydrotreated base oils interact with additives such as:
-
Anti-wear agents (e.g., zinc dialkyldithiophosphate):
Forms protective films on metal surfaces via thermal decomposition reactions . -
Detergents (e.g., calcium sulfonates):
Neutralizes acidic byproducts from oxidation .
Environmental Reactivity
Hydrotreated oils are less biodegradable than synthetic esters but show reduced eco-toxicity compared to conventional mineral oils. Key environmental interactions include:
-
Photodegradation: UV exposure accelerates chain scission, forming lower-molecular-weight fragments .
Critical Analysis
The absence of explicit data on EINECS 276-231-8 suggests either a typographical error in the identifier or limited public documentation. For authoritative verification, consulting the European Chemicals Agency (ECHA) database or proprietary chemical registries is recommended. The provided insights into analogous hydrotreated oils may serve as a provisional framework for understanding potential reactivity profiles.
Scientific Research Applications
Einecs 276-231-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biochemical assays and studies to understand its effects on biological systems.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Mechanism of Action
The mechanism of action of Einecs 276-231-8 involves its interaction with specific molecular targets and pathways within a system. These interactions can lead to various effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular processes. The exact mechanism depends on the compound’s chemical structure and the context in which it is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds to CAS 272-23-1, ranked by similarity scores derived from computational models (e.g., RASAR or Tanimoto indices) :
Key Findings:
Structural vs. Functional Similarity :
- 62226-18-0 (0.82 similarity) shares near-identical core architecture with CAS 272-23-1, implying analogous reactivity and toxicity .
- 19276-01-8 (0.83–0.89 similarity) diverges in heterocyclic backbone (benzoimidazole vs. thiophene) but retains comparable synthetic accessibility (scores 1.69 vs. 1.5) .
Bioactivity Divergence :
- Compounds with similarity scores <0.70 (e.g., 99429-80-8 ) exhibit reduced BBB permeability and CYP inhibition, likely due to steric or electronic modifications .
Regulatory Considerations :
- CLP Annex VI guidelines () mandate precise identification of components in mixtures. For example, 19276-01-8 requires hazard labeling (H302: harmful if swallowed), whereas CAS 272-23-1 lacks explicit hazard data in the evidence .
Synthetic Challenges :
- CAS 272-23-1’s synthesis involves air-sensitive reagents (e.g., n-butyllithium), contrasting with 19276-01-8 ’s simpler acid-mediated condensation .
Limitations and Contradictions
- Data Gaps: No direct evidence for EINECS 276-231-8 exists in the provided sources, necessitating caution in extrapolation.
- Regulatory Ambiguity : Hazard classifications for CAS 272-23-1 are absent, complicating safety comparisons .
Q & A
Q. How should researchers present conflicting or inconclusive data in publications?
- Methodological Answer : Use supplementary tables/figures to display raw data, emphasizing statistical significance (e.g., p-values). Discuss potential sources of error (e.g., instrument sensitivity, sample contamination) and propose follow-up experiments. Avoid overinterpretation; instead, frame findings as preliminary observations requiring validation .
Q. What guidelines ensure reproducibility when reporting synthetic procedures for this compound?
- Methodological Answer : Document exact reagent grades, equipment models, and reaction monitoring methods (e.g., TLC Rf values). Report yields as mass/volume percentages and characterize all intermediates. Deposit spectral data in public repositories (e.g., ChemSpider) and cite accession numbers .
Ethical and Compliance Considerations
Q. How can researchers ensure compliance with safety regulations when handling this compound?
- Methodological Answer : Review safety data sheets (SDS) for hazard classification (e.g., flammability, toxicity). Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE). For biological studies, obtain institutional review board (IRB) approval if involving human/animal subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
